4-Phenylcyclohexane-1-sulfonamide
Overview
Description
4-Phenylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl-substituted cyclohexane ring. This compound is primarily used in research and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
4-Phenylcyclohexane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for cell growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, which is crucial for the production of nucleic acids like DNA and RNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. Since folic acid is necessary for the synthesis of nucleic acids, its deficiency can inhibit cell growth and replication .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and replication due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent, as it can prevent the growth and proliferation of bacteria by disrupting a crucial metabolic pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, when used in large doses, sulfonamides may cause a strong allergic reaction . Therefore, the environment in which the compound is used, including the patient’s health status and the presence of other medications, can significantly impact its effectiveness and safety .
Biochemical Analysis
Biochemical Properties
Sulfonamides, the class of compounds to which 4-Phenylcyclohexane-1-sulfonamide belongs, are known to interact with various enzymes, proteins, and other biomolecules . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Metabolic Pathways
Drug metabolic reactions are divided into two classes i.e., phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylcyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of sulfonamides . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions
4-Phenylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to improve reaction rates .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
4-Phenylcyclohexane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Phenylcyclohexane-1-sulfonamide include other sulfonamides such as:
- Sulfanilamide
- Acetazolamide
- Metazolamide
- 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
This compound is unique due to its specific structural features, including the phenyl-substituted cyclohexane ring.
Properties
IUPAC Name |
4-phenylcyclohexane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBOBULEAFYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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